molecular formula C19H24N2O3S B14608013 Acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester CAS No. 58906-57-3

Acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester

Cat. No.: B14608013
CAS No.: 58906-57-3
M. Wt: 360.5 g/mol
InChI Key: VZCHTRRFCKJDER-JQIJEIRASA-N
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Description

Acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester is a complex organic compound that belongs to the class of thiazolidinylidene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiosemicarbazones with α-haloketones under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the piperidinyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

Biologically, thiazolidinylidene derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound could reveal similar activities.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry

Industrially, such compounds could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiosemicarbazones: Noted for their antimicrobial and anticancer activities.

    Piperidinyl derivatives: Often explored for their pharmacological potential.

Uniqueness

What sets acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

58906-57-3

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

ethyl (2E)-2-(3-methyl-4-oxo-5-phenyl-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C19H24N2O3S/c1-3-24-17(22)14-16-20(2)18(23)19(25-16,15-10-6-4-7-11-15)21-12-8-5-9-13-21/h4,6-7,10-11,14H,3,5,8-9,12-13H2,1-2H3/b16-14+

InChI Key

VZCHTRRFCKJDER-JQIJEIRASA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)C(S1)(C2=CC=CC=C2)N3CCCCC3)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)C(S1)(C2=CC=CC=C2)N3CCCCC3)C

Origin of Product

United States

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